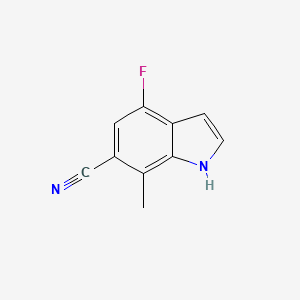

4-fluoro-7-methyl-1H-indole-6-carbonitrile

Overview

Description

4-fluoro-7-methyl-1H-indole-6-carbonitrile is a derivative of indole, an aromatic heterocyclic organic compound Indole derivatives are significant in various fields due to their biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-7-methyl-1H-indole-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluoro-2-nitrotoluene with malononitrile in the presence of a base, followed by cyclization to form the indole ring. The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-fluoro-7-methyl-1H-indole-6-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

4-fluoro-7-methyl-1H-indole-6-carbonitrile has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-7-methyl-1H-indole-6-carbonitrile involves its interaction with specific molecular targets. The cyano and fluoro groups enhance its binding affinity to enzymes and receptors, modulating their activity. The compound can inhibit or activate various pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

4-Fluoroindole: Lacks the cyano and methyl groups, resulting in different reactivity and applications.

7-Methylindole: Lacks the cyano and fluoro groups, affecting its chemical properties.

6-Cyanoindole: Lacks the fluoro and methyl groups, altering its biological activity.

Uniqueness: 4-fluoro-7-methyl-1H-indole-6-carbonitrile is unique due to the combined presence of cyano, fluoro, and methyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Biological Activity

Overview

4-Fluoro-7-methyl-1H-indole-6-carbonitrile is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a unique combination of functional groups, including a fluoro and a cyano group, which enhance its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure :

The chemical formula for this compound is . Its structure can be represented as follows:

Physical Properties :

The compound is characterized by its aromatic nature and heterocyclic structure, contributing to its stability and reactivity.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets. The cyano and fluoro groups enhance binding affinity to various enzymes and receptors, modulating their activity. This compound can act as both an inhibitor and an activator depending on the target pathway involved.

Key Mechanisms :

- Enzyme Inhibition : The compound has been shown to inhibit certain kinases, which are critical in cancer pathways.

- Receptor Modulation : It can modulate the activity of G-protein coupled receptors (GPCRs), influencing various physiological responses.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been tested against several cancer cell lines with promising results:

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | High cytotoxicity |

| HCT116 (Colorectal) | 3.2 | Selective inhibition |

| A549 (Lung Cancer) | 6.5 | Moderate efficacy |

In vitro assays demonstrated that the compound induces apoptosis in cancer cells through caspase activation pathways .

Antimicrobial Activity

The compound also displays antimicrobial properties. Studies have shown that it effectively inhibits the growth of various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | Strong inhibition |

| Escherichia coli | 20 µg/mL | Moderate inhibition |

These findings suggest potential applications in treating infections caused by resistant bacterial strains.

Case Studies and Research Findings

-

Indole Derivatives in Cancer Therapy :

A study published in MDPI highlighted the role of indole derivatives, including this compound, in enhancing anticancer activity through structural modifications that improve binding to target proteins . -

Mechanistic Studies :

Research focusing on the interaction between this compound and DNA revealed significant binding affinity, suggesting its potential as a chemotherapeutic agent that targets genetic material within cancer cells . -

Comparative Analysis :

When compared with other indole derivatives, such as 4-fluoroindole and 7-methylindole, the unique combination of functional groups in this compound contributes to its distinct biological profile, making it a valuable candidate for further development in drug discovery.

Properties

IUPAC Name |

4-fluoro-7-methyl-1H-indole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2/c1-6-7(5-12)4-9(11)8-2-3-13-10(6)8/h2-4,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDWBMWMFNARDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1C#N)F)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.